molecular formula C8H11NO3S B14050319 5-Methoxy-2-(methylsulfonyl)aniline

5-Methoxy-2-(methylsulfonyl)aniline

Katalognummer: B14050319
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: DAEPTPNFIHZPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Methoxy-2-(methylsulfonyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino-sulfinic acid in the presence of cuprous bromide as a catalyst. The reaction is carried out in tetrahydrofuran (THF) at 50°C for 10 hours, resulting in the formation of 2-methoxy-5-sulfamoylbenzoic acid methyl ester, which is then converted to this compound .

Analyse Chemischer Reaktionen

5-Methoxy-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy and methylsulfonyl groups can be substituted under appropriate conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like THF or methanol, and catalysts such as cuprous bromide . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(methylsulfonyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Methoxy-2-(methylsulfonyl)aniline include:

    2-Methoxy-5-nitroaniline: Differing by the presence of a nitro group instead of a methylsulfonyl group.

    2-Methoxy-5-chloroaniline: Differing by the presence of a chloro group instead of a methylsulfonyl group.

    2-Methoxy-5-bromoaniline: Differing by the presence of a bromo group instead of a methylsulfonyl group.

Eigenschaften

Molekularformel

C8H11NO3S

Molekulargewicht

201.25 g/mol

IUPAC-Name

5-methoxy-2-methylsulfonylaniline

InChI

InChI=1S/C8H11NO3S/c1-12-6-3-4-8(7(9)5-6)13(2,10)11/h3-5H,9H2,1-2H3

InChI-Schlüssel

DAEPTPNFIHZPTK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.